1-[1-(2,4-Difluorophenyl)propyl]piperazine
Description
Contextualization within Piperazine (B1678402) Chemistry Research
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant therapeutic applications. benthamdirect.com This six-membered heterocycle containing two nitrogen atoms at opposing positions offers a versatile platform for developing new bioactive molecules. scilit.comnih.gov The unique structure of piperazine allows for modifications that can be tailored to achieve desired pharmacological activities. scilit.comnih.gov The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bond donors and acceptors, which often leads to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. scilit.comnih.gov
The piperazine nucleus is a core structural feature in a wide array of drugs with diverse pharmacological effects, including antipsychotic, antihistamine, antianginal, antidepressant, and anticancer properties. benthamdirect.com Its prevalence in established therapeutic agents underscores the continued interest in synthesizing and evaluating new piperazine derivatives. researchgate.net Research into piperazine-containing compounds remains a vibrant area, with ongoing efforts to explore novel substitutions on the piperazine ring to enhance target affinity and specificity. scilit.comnih.gov
Significance of Difluorophenyl Moieties in Synthetic and Medicinal Chemistry Research
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com The difluorophenyl group, in particular, can profoundly influence a compound's properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability and increased membrane permeability. tandfonline.com The introduction of fluorine can also modulate the pKa of nearby functional groups, which can enhance bioavailability and binding affinity to biological targets. nih.gov
Specifically, the difluoromethylene group (CF2) has been utilized as a mimic for labile oxygen atoms in esters, conferring greater stability. tandfonline.com The substitution of hydrogen with fluorine can also prevent unwanted metabolism at specific sites in a molecule, thereby prolonging its therapeutic effect. tandfonline.com The presence of a difluorophenyl moiety in a molecule like 1-[1-(2,4-Difluorophenyl)propyl]piperazine is therefore a deliberate design choice aimed at optimizing its drug-like properties. researchgate.net
Overview of Research Trajectories for Novel Chemical Entities
The search for novel chemical entities (NCEs) is a cornerstone of pharmaceutical research and development. The trajectory for a new compound typically begins with its design and synthesis, followed by comprehensive evaluation of its chemical and biological properties. A key aspect of this process is the exploration of the structure-activity relationship (SAR), which seeks to understand how modifications to a molecule's structure affect its biological activity. benthamdirect.comnih.gov
For a compound like this compound, research would likely focus on several key areas. Synthetic chemists would explore efficient routes for its preparation, potentially drawing on established methods for the synthesis of N-aryl piperazines such as the Buchwald-Hartwig coupling or nucleophilic aromatic substitution. mdpi.com Medicinal chemists would investigate its potential interactions with biological targets, guided by the known pharmacology of similar arylpiperazine derivatives, which have shown activity at serotonin (B10506) and other central nervous system receptors. nih.govontosight.ai The combination of the piperazine scaffold and the difluorophenyl group suggests that research into this compound would be aimed at developing agents with improved efficacy, selectivity, and pharmacokinetic profiles for a range of therapeutic applications. tandfonline.commdpi.com
Interactive Data Table: Physicochemical Properties of Related Phenylpiperazine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| 1-Phenylpiperazine | C10H14N2 | 162.23 | 1.8 | wikipedia.org |
| 1-(4-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | 1.3 | nih.gov |
| 1-Bis(4-fluorophenyl)methyl piperazine | C17H18F2N2 | 288.34 | N/A | ossila.com |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | 230.23 | N/A | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2,4-difluorophenyl)propyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGMPAHOVBUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling Studies of 1 1 2,4 Difluorophenyl Propyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic understanding of the electronic structure and properties of a molecule. These methods are instrumental in predicting its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules structurally similar to 1-[1-(2,4-Difluorophenyl)propyl]piperazine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometry and various electronic parameters. nanobioletters.comresearchgate.net Studies on related difluorophenyl derivatives have shown that the presence of fluorine atoms significantly influences the electronic distribution and reactivity of the molecule due to their high electronegativity. nanobioletters.com The non-planar geometry of such compounds is a common finding in these theoretical studies. researchgate.net The electronic properties derived from DFT, such as dipole moment and Mulliken atomic charges, are crucial for understanding the molecule's behavior in a biological environment.
HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential Mapping
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity. For analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap has been calculated to understand its reactivity and potential as a binding site for electrophilic attacks. ajchem-a.com
Molecular Electrostatic Potential (MEP) mapping is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the regions prone to electrophilic and nucleophilic attacks. In studies of similar fluorophenyl compounds, MEP analysis has revealed that electronegative atoms, such as the nitrogen atoms in the piperazine (B1678402) ring and the fluorine atoms on the phenyl ring, are typically regions of negative potential, making them susceptible to electrophilic attack. ajchem-a.comresearchgate.net
| Parameter | Value |
|---|---|
| HOMO Energy | -7.14 eV |
| LUMO Energy | -1.78 eV |
| Energy Gap (ΔE) | 5.36 eV |
| Dipole Moment | 3.58 Debye |
Data in this table is for a structurally related compound and is intended to be illustrative of the types of parameters calculated in DFT studies. ajchem-a.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Identification of Putative Binding Sites
For piperazine derivatives, molecular docking studies have been instrumental in identifying potential binding sites on various biological targets. nih.govresearchgate.netnih.gov The process typically involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank, and defining a binding pocket. nih.gov The ligand, in this case, this compound, is then computationally placed into this pocket in various orientations and conformations to find the most energetically favorable binding mode. The physicochemical properties of the ligand, including its size, shape, and electrostatic potential, guide its interaction with the amino acid residues of the binding site.
Prediction of Binding Modes and Affinities
Once a putative binding site is identified, molecular docking simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov For example, studies on arylpiperazine derivatives have shown that the piperazine nitrogen can act as a hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions with the protein's active site residues. nih.gov
The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), is also calculated to estimate the strength of the interaction. nih.gov Lower binding energy values typically indicate a more stable complex and a higher binding affinity. For instance, docking studies of some piperazine derivatives against the androgen receptor have yielded binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | -7.5 |
| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | -7.1 |
Data in this table is for structurally related compounds and is intended to be illustrative of the binding affinities that can be predicted through molecular docking. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would provide profound insights into its conformational flexibility and its dynamic interactions with a biological target.
Conformational Analysis: The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. The this compound molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. A key area of investigation would be the rotational barriers around the bond connecting the propyl chain to the difluorophenyl ring and the bond linking the propyl group to the piperazine moiety. By simulating the molecule in a virtual environment (e.g., in a water box to mimic physiological conditions), researchers can map its potential energy surface to identify low-energy, stable conformations. researchgate.netdergipark.org.tr Studies on similar piperazine-containing structures have shown that the piperazine ring typically exists in a stable chair conformation. researchgate.netnih.gov MD simulations would reveal the preferred orientations of the substituent groups (difluorophenyl and propyl) and the flexibility of the entire structure, which is crucial for understanding how it might fit into a receptor's binding pocket. nih.gov
Ligand-Target Dynamics: If a biological target for this compound is identified (e.g., a G-protein coupled receptor or an enzyme), MD simulations can be used to model the dynamic process of binding. After an initial docking pose is predicted, an MD simulation of the ligand-receptor complex can be run for nanoseconds or even microseconds. mdpi.com This simulation would reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and map the network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. mdpi.com Furthermore, these simulations can illustrate how the ligand's presence may induce conformational changes in the target protein, a phenomenon known as "induced fit," which is often critical for biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for analogs of this compound would be instrumental in guiding the design of new derivatives with potentially enhanced potency or selectivity.
The development of a QSAR model involves several key steps:
Data Set Compilation: A series of structurally related analogs would be synthesized, and their biological activity against a specific target would be measured experimentally (e.g., IC50 or Ki values). This data set would include the parent compound, this compound.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). researchgate.net
Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. researchgate.netnih.gov The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model's creation). researchgate.net
The resulting QSAR model can provide valuable insights into the structure-activity relationship. For instance, the model might reveal that increasing the electron-withdrawing character at a certain position on the phenyl ring enhances activity, or that bulky substituents on the piperazine ring are detrimental. This information allows medicinal chemists to rationally design new analogs with a higher probability of success, prioritizing the synthesis of the most promising compounds and reducing unnecessary trial and error. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for Research Compound Prioritization
Before a compound advances to preclinical testing, it is crucial to evaluate its pharmacokinetic and toxicological properties. In silico ADMET prediction tools allow for the early assessment of a compound's drug-likeness, helping to identify potential liabilities that could lead to failure in later stages of drug development. nih.govisca.me For this compound, a variety of ADMET parameters can be predicted using established computational models and online platforms. mdpi.comresearchgate.net
Key Predicted ADMET Properties:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. The compound's adherence to rules like Lipinski's Rule of Five provides a general indication of its drug-likeness. researchgate.netdergipark.org.tr
Distribution: Predictions include the ability to cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs, and the extent of binding to plasma proteins (PPB), which affects the concentration of free drug available to act on its target.
Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.net
Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.
Toxicity: A range of potential toxicities can be flagged, including cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. researchgate.net
These predictions are typically generated by QSAR-based models trained on large datasets of experimental data. While not a substitute for experimental testing, in silico ADMET profiling is an invaluable tool for prioritizing research compounds. It allows scientists to compare multiple candidates and focus resources on those with the most promising combination of desired activity and favorable ADMET characteristics.
An illustrative ADMET profile for a compound like this compound, based on predictions for similar arylpiperazine structures, is presented below.
Table 1: Illustrative In Silico ADMET Prediction Profile
| Parameter Category | ADMET Property | Predicted Value/Classification | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |
| Lipinski's Rule of Five | Pass (0 Violations) | Physicochemical properties are favorable for oral bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Compound is predicted to cross the BBB and may have CNS effects. |
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins, potentially affecting free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the major drug-metabolizing enzyme CYP3A4. | |
| CYP2D6 Substrate | Yes | The compound is likely metabolized by the CYP2D6 enzyme. | |
| Toxicity | hERG Inhibition | Low Risk | Predicted to have a low probability of causing cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. | |
| Hepatotoxicity | Low Risk | Predicted to have a low probability of causing liver damage. |
Structure Activity Relationship Sar Investigations of 1 1 2,4 Difluorophenyl Propyl Piperazine Analogs
Impact of Fluoro-Substitutions on Biological Interactions
The presence and position of fluoro-substituents on the phenyl ring are significant determinants of biological activity. Generally, the introduction of electron-withdrawing groups, such as fluorine or chlorine, on a benzene ring linked to a piperazine (B1678402) moiety has been shown to enhance biological activity in various contexts nih.govtandfonline.com.
In studies of analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), a related compound, modifications to the aromatic rings have profound effects on transporter binding affinity. For instance, a 2-fluoro-substituted analog demonstrated high affinity for the dopamine (B1211576) transporter (DAT) nih.gov. Further research on different classes of phenylpiperazine derivatives has underscored the essential role of halogen substitutes on the phenyl ring for achieving inhibitory effects on biological targets like Equilibrative Nucleoside Transporters (ENTs) frontiersin.orgpolyu.edu.hk. The specific substitution pattern, such as the 2,4-difluoro arrangement in the parent compound, is often optimized to balance potency, selectivity, and metabolic stability.
| Substitution Pattern | Observed Impact on Activity | Target Example | Reference |
|---|---|---|---|
| General Electron-Withdrawing Groups (e.g., -F, -Cl) | Enhanced anti-tumour activity | Cancer Cell Lines | nih.govtandfonline.com |
| 2-Fluoro-substitution (on phenylpropyl side chain) | High binding affinity | Dopamine Transporter (DAT) | nih.gov |
| Halogen substitution (on fluorophenyl moiety) | Essential for inhibitory effects | Equilibrative Nucleoside Transporters (ENTs) | frontiersin.orgpolyu.edu.hk |
Role of the Propyl Chain in Ligand-Target Recognition
The propyl chain connecting the difluorophenyl group to the piperazine ring plays a crucial role in orienting the molecule for optimal interaction with its target. The length and substitution pattern of this alkyl chain are critical factors for potency. Studies on various piperazine-containing molecules have shown that the length of the linker between terminal groups is an important determinant of potency nih.govtandfonline.com. For example, in one series of compounds, a four-carbon spacer was found to be particularly potent nih.govtandfonline.com.
Investigations into derivatives of the dopamine transporter ligand GBR 12909, which features a phenylpropyl side chain, revealed that substituents at the C2 and C3 positions of this chain significantly affect binding affinity for both the dopamine (DAT) and serotonin (B10506) (SERT) transporters nih.gov. In a different series of CXCR4 antagonists, N-propyl piperazine side chains were found to provide a good balance of on-target potency, improved metabolic stability, and reduced off-target effects compared to ethyl or butyl analogs nih.gov. These findings suggest that the three-carbon propyl chain represents an optimal length for specific targets, providing a favorable geometry for ligand-receptor recognition.
Modifications to the Piperazine Ring: Substituent Effects on Activity
The piperazine ring is a common scaffold in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties and serve as a versatile anchor for various substituents nih.govtandfonline.com. Modifications to the piperazine ring itself, particularly at the N-4 position, have been extensively studied to fine-tune biological activity. The nature of the substituent can influence potency, selectivity, and physicochemical properties like solubility and lipophilicity researchgate.netplos.org.
The substituent attached to the second nitrogen of the piperazine ring is a key modulator of binding affinity and selectivity. Research has shown that this position can accommodate a wide range of groups, from simple alkyl chains to complex heterocyclic systems nih.gov.
Alkyl Chains: In one study, N-alkyl-substituted piperazines were evaluated, with the N-propyl analog showing a superior profile by retaining activity, improving metabolic stability, and reducing CYP450 inhibition compared to other chain lengths nih.gov.
Aromatic and Heterocyclic Groups: N-substitution with various indole rings has been shown to maintain high affinity and selectivity for the D3 dopamine receptor nih.gov. However, not all substitutions are beneficial. The addition of a methylenedioxybenzyl substituent to the secondary nitrogen of 3-trifluoromethylphenylpiperazine (TFMPP) was found to be detrimental to binding at most 5-HT1 receptor subtypes tandfonline.com.
Linker Type: The way a substituent is attached is also important. Studies have shown that heterocyclic rings can be connected via an amide or a methylene linker to the piperazine nitrogen while maintaining high affinity for the target receptor nih.gov.
| N-Substituent Class | Example | Key Finding | Reference |
|---|---|---|---|
| N-Alkyl Chains | N-propyl | Improved metabolic stability and reduced off-target effects. | nih.gov |
| N-Heterocycles | Substituted Indoles | Maintained high affinity and selectivity for D3 receptors. | nih.gov |
| N-Aryl | Methylenedioxybenzyl | Detrimental to binding at 5-HT1 receptor subtypes. | tandfonline.com |
To probe the bioactive conformation of the flexible piperazine ring, researchers often synthesize ring-constrained analogs. Introducing rigidity can lock the molecule into a specific shape, which can lead to enhanced binding affinity if that shape matches the preferred conformation for receptor interaction plos.orgresearchgate.net.
In a series of analogs of GBR 12909, the piperazine moiety was replaced with bridged systems to increase structural rigidity researchgate.net. Key findings include:
3,8-diaza[3.2.1]bicyclooctane: Analogs containing this rigid core showed high affinity for the dopamine transporter (DAT), comparable to the parent compound researchgate.net.
(1S, 4S)-2,5-diazabicyclo[2.2.1]heptane: In contrast, replacing the piperazine ring with this more constrained system resulted in compounds with moderate to poor DAT affinity plos.orgresearchgate.net.
These results indicate that while some degree of conformational restriction is tolerated and can even be beneficial, excessive rigidity can prevent the molecule from adopting the necessary conformation for optimal binding. The study of such analogs provides valuable insight into the spatial arrangement of key pharmacophoric features required for biological activity nih.gov. The conformational preferences of the piperazine ring can also be influenced by pseudoallylic strain when the nitrogen is bonded to a planar group, which can force adjacent substituents into an axial orientation acs.org.
Heterocyclic Ring Substitutions and Their SAR Contribution
Replacing the N-substituent on the piperazine with various heterocyclic rings is a common strategy to explore new chemical space and enhance interactions with the target protein. Attaching different heterocyclic groups to the piperazine core can significantly potentiate the desired biological activity nih.gov.
For instance, in a series of dopamine D2 and D3 receptor ligands, the N-substituent on the piperazine was varied with different heterocyclic moieties nih.gov. It was found that substituted indole, indazole, and benzo[b]thiophene rings could be accommodated, leading to compounds with high affinity. Specifically, an indazole derivative and a benzo[b]thiophene derivative exhibited the highest affinity for both D2 and D3 receptors in their class nih.gov. Other research has successfully incorporated piperazine into more complex systems, such as 2-(benzimidazol-2-yl)-3-arylquinoxalines and 1-(2-pyrimidinyl)piperazine derivatives, to generate potent antitumor and hypnotic agents, respectively nih.govnih.gov. These studies demonstrate that the piperazine ring serves as an effective scaffold for presenting diverse heterocyclic groups to biological targets.
Development of Focused Libraries for SAR Elucidation
The elucidation of the complex SAR for this class of compounds relies on the rational design and synthesis of focused libraries of molecules nih.gov. This approach involves systematically modifying a specific part of the lead structure, 1-[1-(2,4-Difluorophenyl)propyl]piperazine, and evaluating the resulting analogs to build a comprehensive understanding of the molecular requirements for activity.
The research landscape for piperazine derivatives illustrates this strategy in action:
Phenyl Ring Libraries: Synthesizing analogs with different substitution patterns on the phenyl ring to probe electronic and steric effects (as discussed in Section 5.1).
Alkyl Chain Libraries: Varying the length and substitution of the propyl chain to determine the optimal linker geometry for target recognition (Section 5.2).
N-Substituent Libraries: Creating a diverse set of analogs with different N-alkyl, N-aryl, and N-heterocyclic substituents on the piperazine ring to explore the binding pocket and tune selectivity (Sections 5.3.1 and 5.4).
Conformationally Constrained Libraries: Introducing rigid bicyclic cores in place of the piperazine ring to understand the bioactive conformation and the importance of structural flexibility (Section 5.3.2).
In Vitro Pharmacological Characterization and Mechanistic Research of 1 1 2,4 Difluorophenyl Propyl Piperazine
Receptor Binding Affinity Profiling
The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. This is often assessed through techniques such as radioligand and competitive binding assays to quantify the interaction with specific targets like the dopamine (B1211576) transporter, serotonin (B10506) receptors, and sigma receptors.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and its receptor. sygnaturediscovery.com These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding to a target receptor. By measuring the amount of radioactivity bound to the receptor preparation, the affinity and density of the receptors can be determined. This technique is widely used to screen compounds for their ability to bind to specific receptors. sygnaturediscovery.com
Despite the utility of this method, specific data from radioligand binding assays for 1-[1-(2,4-Difluorophenyl)propyl]piperazine, particularly concerning its affinity for the dopamine transporter, serotonin receptors, or sigma receptors, are not available in the reviewed scientific literature.
Competitive Binding Studies
Competitive binding studies are a variation of radioligand binding assays used to determine the affinity of an unlabeled compound for a receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Detailed competitive binding study data for this compound against the dopamine transporter, serotonin receptors, or sigma receptors have not been reported in the available scientific literature.
Enzyme Inhibition Assays (e.g., PARP1)
Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. nih.gov Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in oncology. targetedonc.comfrontiersin.org Assays to determine PARP1 inhibition often measure the formation of poly(ADP-ribose) (PAR) chains, a product of the enzyme's catalytic activity. A reduction in PAR formation in the presence of a test compound indicates inhibition. nih.gov
There is currently no published data from enzyme inhibition assays to indicate whether this compound possesses inhibitory activity against PARP1 or other enzymes.
Cellular Target Engagement Studies (e.g., Protein-Ligand Interactions)
Cellular target engagement assays are designed to confirm that a compound interacts with its intended target protein within a cellular environment. rsc.org Techniques like the Cellular Thermal Shift Assay (CETSA) are used to assess the binding of a ligand to its target protein in intact cells or cell lysates. rsc.orgnih.gov The principle behind CETSA is that ligand binding can stabilize the target protein, leading to an increase in its melting temperature. nih.gov This change in thermal stability is then quantified to confirm target engagement. rsc.org
Specific studies employing cellular target engagement assays to demonstrate the interaction of this compound with any cellular protein targets are not documented in the available scientific literature.
Functional Assays in Isolated Systems (e.g., Calcium Mobilization, Kinase Activity)
Functional assays in isolated systems are employed to understand the physiological consequence of a compound's interaction with its target. For instance, calcium mobilization assays are used to study G-protein-coupled receptors (GPCRs) and ion channels, where changes in intracellular calcium levels are measured using fluorescent dyes. nih.govcreative-bioarray.com Kinase activity assays measure the phosphorylation of a substrate by a kinase enzyme, and inhibition of this process can be quantified. sinobiological.comyoutube.com
There is no available data from functional assays, such as calcium mobilization or kinase activity assays, to characterize the cellular effects of this compound.
Investigation of Molecular Mechanisms of Action in Cell-Free and Cell-Based Systems
Elucidating the molecular mechanism of action involves a combination of cell-free and cell-based assays to understand how a compound exerts its effects at a molecular level. These studies can involve a variety of techniques to probe signaling pathways and cellular processes affected by the compound.
Comprehensive studies detailing the molecular mechanisms of action for this compound in either cell-free or cell-based systems have not been reported in the scientific literature.
Comparative Analysis with Established Research Probes
A comparative in vitro analysis of this compound with established research probes is currently unfeasible due to the absence of published research on its pharmacological activity. Such an analysis would typically involve comparing its binding affinity (Ki), potency (EC50 or IC50), and efficacy at specific molecular targets against well-characterized pharmacological tools.
For instance, to understand its potential interaction with monoamine transporters, it would be compared against selective research probes such as:
Dopamine Transporter (DAT): Probes like GBR-12909 or RTI-121.
Serotonin Transporter (SERT): Probes like fluoxetine (B1211875) or citalopram.
Norepinephrine Transporter (NET): Probes like nisoxetine (B1678948) or desipramine.
Similarly, to explore its activity at other potential targets, comparisons with selective ligands for various G-protein coupled receptors (GPCRs) or ion channels would be necessary.
The following table illustrates the type of data that is currently unavailable for this compound, but would be essential for a comparative analysis.
Table 1: Illustrative Data Required for Comparative Analysis (Currently Unavailable)
| Target | Research Probe | Probe Ki (nM) | This compound Ki (nM) |
|---|---|---|---|
| DAT | GBR-12909 | Value | Data Not Available |
| SERT | Citalopram | Value | Data Not Available |
| NET | Nisoxetine | Value | Data Not Available |
| σ1 Receptor | (+)-Pentazocine | Value | Data Not Available |
| 5-HT2A Receptor | Ketanserin | Value | Data Not Available |
Without these foundational data points for this compound, no scientifically valid comparative analysis can be performed.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| GBR-12909 |
| RTI-121 |
| Fluoxetine |
| Citalopram |
| Nisoxetine |
| Desipramine |
| (+)-Pentazocine |
Future Directions and Emerging Research Avenues for 1 1 2,4 Difluorophenyl Propyl Piperazine
Development of Deuterated Analogs for Mechanistic Metabolic Studies
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a powerful tool for investigating the metabolic fate of xenobiotics. The development of deuterated analogs of 1-[1-(2,4-Difluorophenyl)propyl]piperazine is a critical next step in understanding its pharmacokinetic profile. The primary advantage of deuteration is the strengthening of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" can significantly slow the rate of metabolic cleavage at deuterated sites, providing a clearer picture of metabolic pathways.
Research in this area would focus on:
Identifying Metabolic Hotspots: Pinpointing the specific sites on the molecule most susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).
Improving Pharmacokinetic Properties: Deuteration at these hotspots could reduce the rate of metabolism, potentially leading to improved bioavailability and a more predictable pharmacokinetic profile.
Use as Internal Standards: Deuterium-labeled analogues are ideal internal standards for quantitative bioanalysis using techniques like gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and specificity. usask.ca Synthetic routes, such as those involving lithium aluminum deuteride reduction of suitable amide or imide precursors, have been successfully employed for other piperazine-containing compounds and could be adapted for this purpose. usask.canih.gov
Table 1: Comparison of Hypothetical Metabolic Parameters for Standard vs. Deuterated Analog
| Parameter | This compound | Deuterated Analog | Rationale for Change |
| Metabolic Stability (in vitro) | Standard | Increased | Slower cleavage of C-D vs. C-H bonds at metabolic hotspots. |
| Bioavailability | Baseline | Potentially Increased | Reduced first-pass metabolism can lead to higher systemic exposure. |
| Half-life (t½) | Baseline | Potentially Increased | Slower metabolic clearance prolongs the compound's presence in circulation. |
| Utility in GC-MS | Analyte | Ideal Internal Standard | Distinct mass allows for precise quantification of the non-deuterated analyte. usask.ca |
Application as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems. Given its specific structure, this compound could be developed into a valuable probe. This involves modifying the core structure to incorporate reporter tags—such as fluorophores, biotin, or radioactive isotopes—without significantly altering its biological activity.
Key applications include:
Target Identification: A tagged version of the compound could be used in affinity purification or pull-down assays to isolate and identify its direct binding partners (e.g., receptors, enzymes) from cell lysates.
Imaging Biological Processes: Radiolabeled versions, for instance with Carbon-11, could be synthesized for use in Positron Emission Tomography (PET) imaging to visualize the distribution of its target receptors in the central nervous system or peripheral tissues in real-time. nih.gov This approach has been successfully used for other piperazine (B1678402) derivatives to study sigma receptors. nih.gov
Functional Studies: By understanding which pathways are modulated by this compound, it can be used to probe the physiological or pathological roles of those pathways.
Integration with High-Throughput Screening Technologies for New Target Identification
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway. drugtargetreview.comsbpdiscovery.org The this compound scaffold can be integrated into HTS campaigns in two primary ways:
As a Library Member: The core structure can serve as a foundational scaffold for creating a combinatorial library of diverse derivatives. This library can then be screened against a wide array of biological targets (e.g., G-protein coupled receptors, ion channels, kinases) to uncover novel biological activities.
As a Tool Compound: If the compound has a known activity, it can be used as a reference or control in HTS assays designed to find other molecules with similar or opposing effects.
The development of robust HTS assays, such as those based on Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or AlphaScreen, is essential for this process. sbpdiscovery.orgnih.gov These technologies are well-suited for automated liquid handling and analysis, making the screening of large libraries feasible. sbpdiscovery.orgnih.gov
Table 2: Applicable High-Throughput Screening (HTS) Assays
| HTS Technology | Principle | Application for Target Identification |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. | Ideal for screening libraries against purified protein targets to find direct binders. researchgate.net |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore when in close proximity. | Useful for studying protein-protein interactions (PPIs) and receptor-ligand binding. nih.gov |
| AlphaScreen | A bead-based assay that generates a chemiluminescent signal when two beads are brought close together by a molecular interaction. | Highly sensitive assay for detecting a wide range of biomolecular interactions. |
| Cell-based Phenotypic Screening | Measures changes in cell health, morphology, or reporter gene expression. | Allows for target identification in a more physiologically relevant context without a priori knowledge of the specific target. |
Advanced Computational Methodologies for Predictive Research
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. Applying these methods to this compound can accelerate the design of new analogs with optimized properties and predict their biological activities before synthesis.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific receptor or enzyme, helping to rationalize its activity and guide the design of more potent derivatives. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of binding interactions and the role of conformational changes. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. researchgate.net
These computational studies can significantly reduce the time and cost associated with drug development by focusing laboratory efforts on compounds with the highest probability of success. researchgate.net
Table 3: Computational Methods for Predictive Research
| Method | Objective | Predicted Outcome |
| Molecular Docking | Predict binding mode and affinity. | Binding pose, scoring function (estimate of binding energy). nih.gov |
| Molecular Dynamics (MD) | Analyze the stability and dynamics of the ligand-receptor complex. | Conformational stability, interaction patterns, free energy of binding. |
| QSAR Modeling | Correlate structural features with biological activity. | Predicted potency or activity of unsynthesized analogs. researchgate.net |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Likelihood of good pharmacokinetic properties (e.g., oral bioavailability, metabolic stability). |
Exploration of New Synthetic Paradigms for Derivative Synthesis
To fully explore the chemical space around the this compound scaffold, the development of novel and efficient synthetic strategies is paramount. While traditional methods like N-alkylation and N-arylation are effective, future research should focus on more advanced and versatile synthetic paradigms. nih.gov
Promising avenues include:
Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate large, diverse libraries of derivatives by systematically varying different parts of the molecule.
Flow Chemistry: Utilizing continuous-flow reactors for improved reaction control, safety, and scalability. This can enable reactions that are difficult to perform using traditional batch chemistry.
Catalyst-Free Reactions: Exploring novel reaction conditions, such as the use of strong bases, to achieve N-arylation without the need for transition metal catalysts, which can simplify purification and reduce costs. google.comgoogleapis.com
Late-Stage Functionalization: Developing methods to modify the core scaffold after its initial synthesis, allowing for the rapid introduction of diverse functional groups to fine-tune biological activity.
These advanced synthetic approaches will be crucial for generating the novel chemical matter needed for HTS campaigns and for optimizing lead compounds identified through computational and biological screening.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[1-(2,4-difluorophenyl)propyl]piperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of a piperazine core with a halogenated 2,4-difluorophenylpropyl precursor. For example, a two-step procedure involves:
Nucleophilic substitution : Reacting 1-(2,4-difluorophenyl)propyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the alkylated intermediate .
Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (1:8 ratio) to isolate the product .
- Optimization : Reaction time, temperature, and stoichiometry (e.g., excess piperazine to avoid di-alkylation) are critical. Monitoring via TLC ensures completion .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry : Exact mass verification (e.g., ESI-MS) to match theoretical molecular weight .
Q. What preliminary biological activities have been reported for structurally similar fluorophenyl-piperazine derivatives?
- Antimicrobial Activity : Piperazine analogs with fluorophenyl groups show moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Kinase Inhibition : Derivatives like [4-(4-fluorobenzyl)piperazin-1-yl]methanones exhibit tyrosine kinase inhibitory activity (IC₅₀: 0.5–10 μM) in cancer cell lines .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for selective kinase inhibition?
- Protocol :
Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) compatible with the difluorophenyl group’s lipophilicity .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
Key Interactions : Optimize hydrogen bonding with catalytic lysine residues and π-π stacking with phenylalanine side chains .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine substituents .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for fluorophenyl-piperazine compounds?
- Case Study : A derivative showing strong in vitro antimicrobial activity but poor in vivo efficacy may suffer from:
- Metabolic Instability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .
- Poor Solubility : Formulate as a hydrochloride salt or use PEG-based nano-carriers .
- Data Reconciliation : Cross-validate using pharmacokinetic assays (e.g., plasma protein binding, microsomal stability) .
Q. How do steric and electronic effects of the 2,4-difluorophenyl group influence the compound’s SAR in anticancer applications?
- Steric Effects : The 2,4-difluoro substitution minimizes steric hindrance, allowing deeper penetration into kinase ATP-binding pockets compared to bulkier groups (e.g., 2,4-dichlorophenyl) .
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of adjacent carbons, improving covalent binding to cysteine residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
